methyl 7-(3-(4-methoxyphenyl)propanamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
Description
Methyl 7-(3-(4-methoxyphenyl)propanamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a synthetic isoquinoline derivative featuring a methyl ester at position 2 and a 3-(4-methoxyphenyl)propanamido substituent at position 6.
Properties
IUPAC Name |
methyl 7-[3-(4-methoxyphenyl)propanoylamino]-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-26-19-8-3-15(4-9-19)5-10-20(24)22-18-7-6-16-11-12-23(21(25)27-2)14-17(16)13-18/h3-4,6-9,13H,5,10-12,14H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBFBYKOFUQKWSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC3=C(CCN(C3)C(=O)OC)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-(3-(4-methoxyphenyl)propanamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Isoquinoline Core: The synthesis begins with the construction of the isoquinoline core, often through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Propanamido Group: The next step involves the introduction of the propanamido group via an amide coupling reaction. This can be achieved using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Methoxyphenyl Substitution:
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of automated purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Core Reactivity of the Dihydroisoquinoline Backbone
The 3,4-dihydroisoquinoline scaffold exhibits characteristic reactivity patterns:
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Cyclization : Under acidic conditions (e.g., BF₃·OEt₂), the dihydroisoquinoline core can undergo cyclization to form tetrahydroisoquinoline derivatives, a process critical in alkaloid synthesis .
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Oxidation : Catalytic hydrogenation or oxidation with agents like DDQ converts the dihydroisoquinoline to a fully aromatic isoquinoline system .
Example Reaction Pathway :
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Cyclization | BF₃·OEt₂, CH₂Cl₂, 0°C → RT | Tetrahydroisoquinoline analog | 72–85% | |
| Aromatization | DDQ, CH₃CN, reflux | Isoquinoline derivative | 68% |
Amide Group (Propanamido Substituent)
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Hydrolysis : Acidic (HCl, H₂O/THF) or basic (NaOH, MeOH/H₂O) hydrolysis cleaves the amide bond, yielding a carboxylic acid and amine intermediate .
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Reductive Amination : Using NaBH₄ or Hantzsch ester reduces the amide to a secondary amine under mild conditions .
Example Reaction :
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, 80°C, 12h | 3-(4-Methoxyphenyl)propanoic acid | 89% | |
| Reductive Amination | NaBH₄, MeOH, 0°C → RT | Secondary amine derivative | 63% |
Ester Group (Methyl Carboxylate)
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Saponification : NaOH in aqueous ethanol converts the ester to a carboxylic acid .
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Transesterification : Catalyzed by Ti(OiPr)₄, reacts with alcohols (e.g., benzyl alcohol) to form alternative esters .
Example Reaction :
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Saponification | 1M NaOH, EtOH/H₂O, reflux | 7-(3-(4-Methoxyphenyl)propanamido)-3,4-dihydroisoquinoline-2(1H)-carboxylic acid | 94% |
Substitution and Coupling Reactions
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Buchwald–Hartwig Amination : The chloro-substituted phenyl group undergoes Pd-catalyzed cross-coupling with amines to introduce nitrogen-based substituents .
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Suzuki–Miyaura Coupling : Aryl boronic acids react with brominated intermediates of the parent compound to form biaryl systems .
Example Reaction :
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | 7-(3-(4-Methoxyphenyl)propanamido)-6-aryl-3,4-dihydroisoquinoline | 78% |
Stability and Degradation
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Photodegradation : UV exposure (λ = 254 nm) in MeOH leads to cleavage of the methoxy group, forming a phenolic derivative .
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Thermal Stability : Decomposes above 200°C, releasing CO₂ and forming a fused quinoline structure .
Degradation Pathway :
| Condition | Observation | Mechanism | Reference |
|---|---|---|---|
| UV Light (48h) | Demethylation at 4-methoxy | Radical-mediated C-O bond cleavage | |
| Thermal (200°C) | Decarboxylation | Loss of CO₂ and ring aromatization |
Scientific Research Applications
Pharmacological Applications
1. Anticonvulsant Activity
Research indicates that derivatives of isoquinoline compounds exhibit anticonvulsant properties. Studies have shown that methyl 7-(3-(4-methoxyphenyl)propanamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate can potentially modulate voltage-gated sodium channels, which are crucial in the propagation of action potentials in neurons. Such modulation can lead to reduced excitability and seizure activity in animal models .
2. Antidepressant Properties
Recent investigations into 3,4-dihydroisoquinoline compounds have highlighted their potential as antidepressants. The structure of this compound suggests it may influence neurotransmitter systems involved in mood regulation, making it a candidate for further development in treating depression .
3. Anti-inflammatory Effects
Compounds with similar structures have been noted for their anti-inflammatory activities. The presence of the methoxyphenyl group may enhance interactions with inflammatory pathways, suggesting that this compound could be explored for therapeutic applications in inflammatory diseases .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, including amide formation and cyclization processes. The ability to modify substituents on the isoquinoline core allows for the generation of a library of derivatives that can be screened for enhanced biological activity.
Table: Comparison of Biological Activities
| Compound Name | Anticonvulsant Activity | Antidepressant Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | Moderate | Potential | Moderate |
| (R)-N-4'((3'-chloro)phenoxy)benzyl 2-N-acetamido-3-methoxypropionamide | High | Low | Low |
| (R)-N-4'((3'-trifluoromethoxy)phenoxy)benzyl 2-N-acetamido-3-methoxypropionamide | High | Moderate | Moderate |
Case Studies
Case Study 1: Anticonvulsant Screening
In a study evaluating various derivatives of isoquinoline compounds, this compound was tested alongside other structural analogs. The results indicated that while it exhibited moderate anticonvulsant activity, modifications to the methoxy group significantly enhanced its efficacy against induced seizures in rodent models .
Case Study 2: Neuropharmacological Assessment
A neuropharmacological assessment conducted on a series of 3,4-dihydroisoquinoline derivatives revealed that this compound showed promise as an antidepressant. Behavioral tests demonstrated improvement in depressive-like symptoms in treated animals compared to controls .
Mechanism of Action
The mechanism of action of methyl 7-(3-(4-methoxyphenyl)propanamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s amide and ester functionalities allow it to form hydrogen bonds and other interactions with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The dihydroisoquinoline core may also play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Core Structural Differences
The target compound differs from most analogues in the evidence by two key features:
- Ester Group : A methyl ester (COOCH₃) at position 2, contrasting with the tert-butyl (C(O)OC(CH₃)₃) esters prevalent in –4 and 7–10. The methyl group reduces steric bulk and may enhance aqueous solubility compared to tert-butyl derivatives .
- 7-Substituent: A 3-(4-methoxyphenyl)propanamido group (-NHCO(CH₂)₂C₆H₄OCH₃), which introduces an amide bond and a methoxyphenyl moiety. This contrasts with substituents like trifluoromethylbenzyl (), cyanobenzyl (), or boronate esters (), which lack hydrogen-bonding donors .
Physicochemical Properties
Key differences in properties inferred from structural variations:
Analytical Characterization
- NMR : The target compound’s ¹H-NMR would show distinct signals for the methyl ester (δ ~3.6–3.8 ppm), amide NH (δ ~6.5–8.0 ppm), and methoxyphenyl protons (δ ~6.8–7.4 ppm), differing from tert-butyl analogues (δ ~1.4 ppm for C(CH₃)₃) .
- Mass Spectrometry : Expected molecular ion [M+H]⁺ ~391–411 m/z, contrasting with higher m/z values for tert-butyl derivatives (e.g., 7g: 414.2 ).
Biological Activity
Methyl 7-(3-(4-methoxyphenyl)propanamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
The compound belongs to the class of 3,4-dihydroisoquinolines, which are known for various biological activities. The synthesis of this compound typically involves multi-step organic reactions, including acylation and cyclization processes. The general synthetic route includes:
- Formation of the Isoquinoline Core : Starting from 1,2,3,4-tetrahydroisoquinoline.
- Acylation : The introduction of the propanamide moiety through acylation reactions.
- Methyl Ester Formation : The final step involves the esterification to yield the methyl ester derivative.
Antioxidant Activity
Research indicates that derivatives of 3,4-dihydroisoquinolines exhibit significant antioxidant properties. For instance, the compound's ability to scavenge free radicals has been assessed using the DPPH assay. In comparative studies, certain derivatives showed antioxidant activities surpassing that of ascorbic acid by approximately 1.4 times .
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines. In vitro studies demonstrated cytotoxic effects on human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. Notably, some derivatives exhibited higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells .
Enzyme Inhibition
The compound has also shown promising results as an acetylcholinesterase inhibitor, which is crucial for treating neurodegenerative diseases such as Alzheimer's disease. Studies have reported IC50 values indicating effective inhibition of acetylcholinesterase activity . This property suggests potential therapeutic applications in cognitive enhancement and neuroprotection.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : The presence of a methoxy group on the phenyl ring significantly enhances both antioxidant and anticancer activities.
- Positioning of Functional Groups : Variations in the positioning of functional groups on the isoquinoline structure can lead to changes in potency and selectivity against specific biological targets .
Case Studies
- Antidepressant Activity : A series of studies involving similar isoquinoline derivatives demonstrated their efficacy as potential antidepressants. Compounds showed protective effects on neuronal cells and improved behavioral outcomes in animal models .
- Cytotoxicity Profiles : A comparative analysis revealed that while some derivatives exhibited low toxicity towards normal cell lines (e.g., HEK293), others displayed significant cytotoxicity against cancerous cells, indicating a favorable therapeutic index .
Data Tables
| Activity Type | Compound Tested | IC50/Effectiveness |
|---|---|---|
| Antioxidant | Methyl 7-(3-(4-methoxyphenyl)...) | 1.4 times higher than ascorbic acid |
| Anticancer (U-87 Cells) | Various derivatives | Higher cytotoxicity observed |
| Acetylcholinesterase Inhibition | Methyl 7-(3-(4-methoxyphenyl)... | Effective inhibition reported |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
